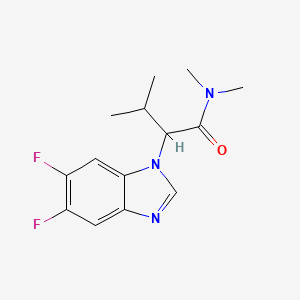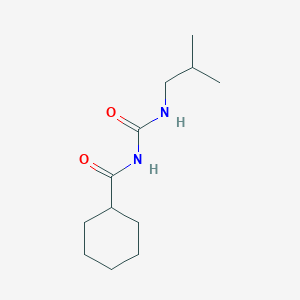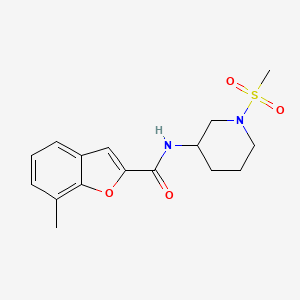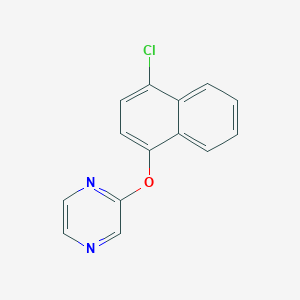
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide, also known as MPQA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPQA is a small molecule that belongs to the class of quinoline-based compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to reduce the accumulation of amyloid-beta, a protein that is associated with the development of the disease. In Parkinson's disease, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons.
Wirkmechanismus
The mechanism of action of N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-cancer activity. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In Alzheimer's disease, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide is also stable and can be stored for long periods without degradation. However, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For research on N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide include further elucidating its mechanism of action, optimizing its synthesis method, and developing derivatives with improved potency and selectivity.
Synthesemethoden
The synthesis of N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide involves the reaction of 2-chloro-N-(2-morpholinophenyl)acetamide with 8-hydroxyquinoline in the presence of a base. The reaction results in the formation of N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide, which can be purified through recrystallization. The synthesis method has been optimized to produce high yields of N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide with high purity.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(15-27-19-9-3-5-16-6-4-10-22-21(16)19)23-17-7-1-2-8-18(17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRDHGFMVANNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)
![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)

![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)


![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)

